7Alpha-Hydroxy Cholesterol-d7 (major)
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Overview
Description
7Alpha-Hydroxy Cholesterol-d7 (major) is a deuterated form of 7Alpha-Hydroxy Cholesterol, a derivative of cholesterol. This compound is significant in the study of cholesterol metabolism and bile acid synthesis. The deuterium labeling (d7) is used to trace and study metabolic pathways without altering the compound’s chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7Alpha-Hydroxy Cholesterol-d7 involves the hydroxylation of cholesterol at the 7-alpha position. This process is typically catalyzed by the enzyme cholesterol 7-alpha-hydroxylase (CYP7A1). The deuterium labeling is introduced through specific chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of 7Alpha-Hydroxy Cholesterol-d7 involves large-scale enzymatic reactions using CYP7A1. The process is optimized for high yield and purity, ensuring that the deuterium labeling is consistent throughout the compound.
Chemical Reactions Analysis
Types of Reactions: 7Alpha-Hydroxy Cholesterol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to 7Alpha-Hydroxy-4-cholestene-3-one.
Reduction: Formation of different hydroxylated derivatives.
Substitution: Introduction of other functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and CYP7A1 enzyme.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various organic reagents depending on the desired functional group.
Major Products:
- 7Alpha-Hydroxy-4-cholestene-3-one
- Other hydroxylated cholesterol derivatives
Scientific Research Applications
7Alpha-Hydroxy Cholesterol-d7 is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways of cholesterol and bile acid synthesis.
Biology: Investigating the role of cholesterol derivatives in cellular processes.
Medicine: Understanding the mechanisms of cholesterol-related diseases and developing therapeutic interventions.
Industry: Used as a reference material in analytical chemistry for accurate data analysis.
Mechanism of Action
The primary mechanism of action of 7Alpha-Hydroxy Cholesterol-d7 involves its conversion by the enzyme CYP7A1. This conversion is the rate-limiting step in bile acid synthesis. The compound interacts with molecular oxygen to form 7Alpha-Hydroxy-4-cholestene-3-one, which is further processed into bile acids. These bile acids play a crucial role in the digestion and absorption of dietary fats.
Comparison with Similar Compounds
- 7Alpha-Hydroxy Cholesterol
- 7Alpha-Hydroxy-4-cholestene-3-one
- Other hydroxylated cholesterol derivatives
Comparison: 7Alpha-Hydroxy Cholesterol-d7 is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. This labeling does not alter the compound’s chemical properties, making it an ideal tool for studying cholesterol metabolism and bile acid synthesis. Other similar compounds lack this deuterium labeling, limiting their use in specific research applications.
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21?,22+,23+,24-,25+,26+,27-/m1/s1/i1D3,2D3,17D |
InChI Key |
OYXZMSRRJOYLLO-UCFZQURSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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